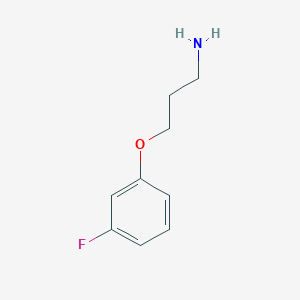

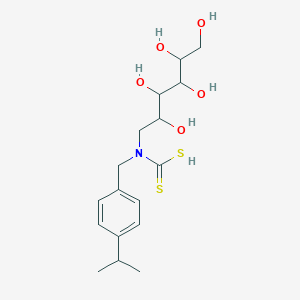

![molecular formula C18H14 B037752 2-甲基-1H-环戊[1]苯并蒽 CAS No. 121254-39-5](/img/structure/B37752.png)

2-甲基-1H-环戊[1]苯并蒽

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

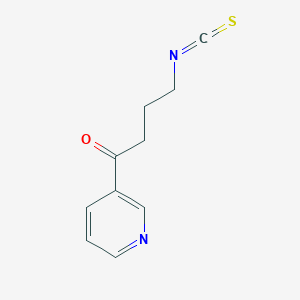

The synthesis of cyclopenta[l]phenanthrene derivatives, including 2-methyl and phenyl derivatives, involves complex chemical procedures. Schneider et al. (1997) detailed the synthesis of cyclopenta[l]phenanthrene titanium trichloride and its derivatives, emphasizing their high catalytic activity in styrene polymerization (Schneider, Prosenc, & Brintzinger, 1997). Connors and Goroff (2016) described a simple and efficient synthesis from substituted acetophenones, showcasing the versatility in obtaining polycyclic aromatics with various substitution patterns (Connors & Goroff, 2016).

Molecular Structure Analysis

The molecular structure of 2-methyl-substituted cyclopenta[l]phenanthrene was elucidated using X-ray diffraction analysis by Schneider et al. (1997), providing critical insights into its crystallographic configuration and implications for its chemical behavior and catalytic efficiency (Schneider, Prosenc, & Brintzinger, 1997).

Chemical Reactions and Properties

The reactivity of cyclopenta[l]phenanthrene derivatives, including electrophilic substitution reactions and hydrogenation, has been a subject of study. Horaguchi, Yamazaki, and Abe (1980) explored some electrophilic substitution reactions and hydrogenation processes, highlighting the chemical versatility of cyclopenta[l]phenanthrene and its derivatives (Horaguchi, Yamazaki, & Abe, 1980).

Physical Properties Analysis

The physical properties of cyclopenta[l]phenanthrene derivatives, such as crystal structure and photocatalytic activities, are critical for understanding their applications and behaviors in various chemical contexts. The work by Schneider et al. (1997) and Connors and Goroff (2016) provides foundational knowledge on these aspects (Schneider, Prosenc, & Brintzinger, 1997); (Connors & Goroff, 2016).

Chemical Properties Analysis

The chemical properties of 2-methyl-1H-cyclopenta[l]phenanthrene, including its reactivities, electrophilic substitution, and catalytic activities, have been detailed in the studies by Minabe and Suzuki (1986), Schneider et al. (1997), and Connors and Goroff (2016). These works elucidate the complex interplay of structural features and chemical reactivities that define the utility and applications of cyclopenta[l]phenanthrene derivatives in catalysis and organic synthesis (Minabe & Suzuki, 1986); (Schneider, Prosenc, & Brintzinger, 1997); (Connors & Goroff, 2016).

科学研究应用

类固醇化合物结构

“2-甲基-1H-环戊[1]苯并蒽”在具有环戊[α]苯并蒽骨架的化合物中起着基础作用,对胆固醇、激素、维生素、胆酸和天然药物起着至关重要的作用。其结构对于理解这些化合物的生物功能和合成途径至关重要Steroid Compound(2020)。

合成方法

研究人员已经开发了对取代环戊[1]苯并蒽进行区域选择性合成的方法,可以获得具有不同取代模式的多环芳烃。这些方法涉及Mukaiyama醛缩反应、McMurry偶联和Mallory光氧化环化反应等步骤Regioselective Synthesis of Substituted Cyclopenta[l]phenanthrenes(2016)。

分子几何和生物性质

“2-甲基-1H-环戊[1]苯并蒽”衍生物的分子几何影响其物理和生物性质。例如,特定蒽衍生物中甲基基团诱导的螺旋性影响其对映体,为合成和在药物化学中的潜在应用提供了见解Methyl Group-Induced Helicity in 1,4-Dimethylbenzo[c]phenanthrene and Its Metabolites(2000)。

电致发光聚合物

已经探索了合成和表征包含“2-甲基-1H-环戊[1]苯并蒽”衍生物的新型共轭聚合物,用于电致发光应用。由于其独特的光物理性质,这些聚合物在光学存储和电子器件方面显示出潜力Synthesis and Characterization of Novel Conjugated Polymer(2009)。

环境降解

已经研究了“2-甲基-1H-环戊[1]苯并蒽”及其衍生物的生物降解能力,特别是在蒽降解的背景下。一些能够降解蒽的细菌菌株显示出在污染环境的生物修复中的潜力Biodegradation of Phenanthrene and Heavy Metal Removal(2019)。

属性

IUPAC Name |

2-methyl-1H-cyclopenta[l]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-12-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18(17)11-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODBCXSJSTXEIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578809 |

Source

|

| Record name | 2-Methyl-1H-cyclopenta[l]phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1H-cyclopenta[l]phenanthrene | |

CAS RN |

121254-39-5 |

Source

|

| Record name | 2-Methyl-1H-cyclopenta[l]phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

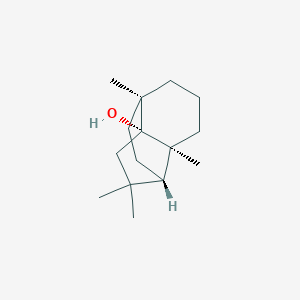

![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)

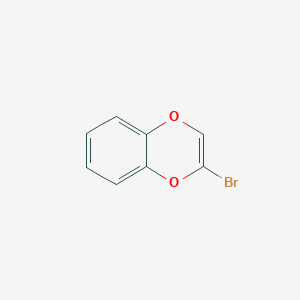

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)

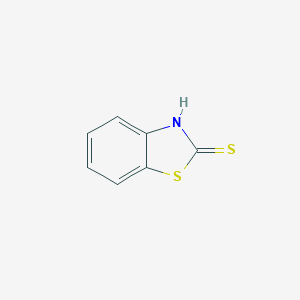

![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)